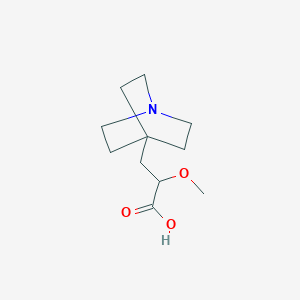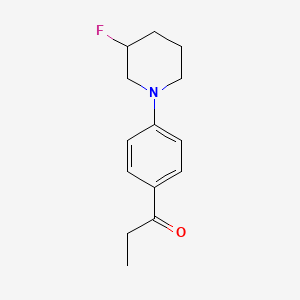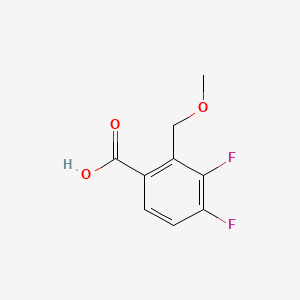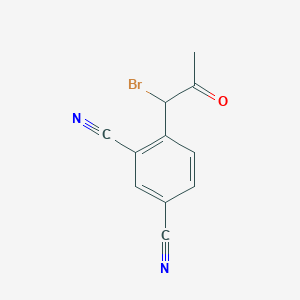
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one is an organic compound with the molecular formula C11H7BrN2O It is a brominated derivative of a phenylpropanone, characterized by the presence of two cyano groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2,4-dicyanophenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,4-dicyanophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination of the desired position on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(2,4-dicyanophenyl)propan-2-one involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates and facilitate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-propanol: A brominated alcohol with different reactivity and applications.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: A similar brominated phenylpropanone with a methoxy group instead of cyano groups.
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Another brominated phenylpropanone with an isobutoxy group.
Uniqueness
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one is unique due to the presence of two cyano groups on the phenyl ring, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance the compound’s electron-withdrawing capacity, making it a valuable intermediate in various synthetic processes and research applications.
Propriétés
Formule moléculaire |
C11H7BrN2O |
|---|---|
Poids moléculaire |
263.09 g/mol |
Nom IUPAC |
4-(1-bromo-2-oxopropyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-7(15)11(12)10-3-2-8(5-13)4-9(10)6-14/h2-4,11H,1H3 |
Clé InChI |
GMWZLKGKXKZGDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)C#N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
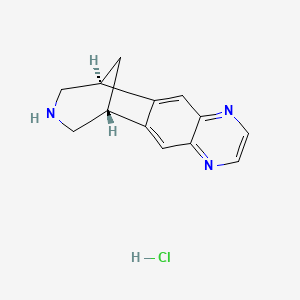
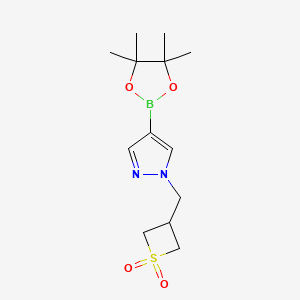
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
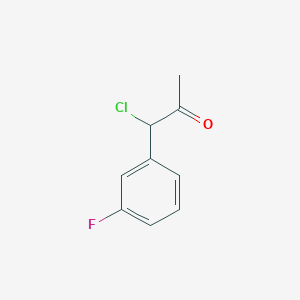

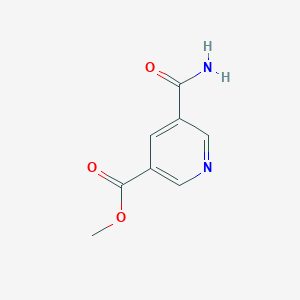
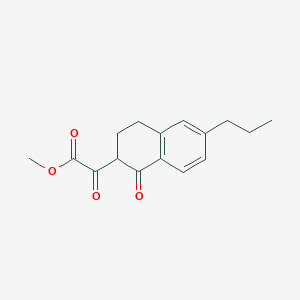
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
